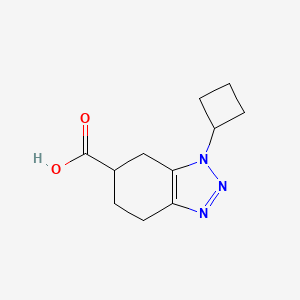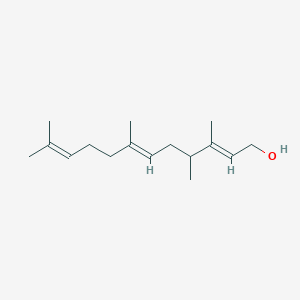
3,4,7,11-Tetramethyldodeca-2,6,10-trien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,7,11-Tetramethyldodeca-2,6,10-trien-1-ol is an organic compound with the molecular formula C16H28O. It is a type of sesquiterpene alcohol, which is a class of naturally occurring terpenes. This compound is known for its unique structure, which includes multiple double bonds and methyl groups, contributing to its distinct chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7,11-Tetramethyldodeca-2,6,10-trien-1-ol typically involves the use of starting materials such as isoprene units or other terpenoid precursors. The synthetic route may include steps such as:
Isoprene Polymerization: The polymerization of isoprene units to form a longer carbon chain.
Functional Group Introduction: Introduction of hydroxyl groups and double bonds through various chemical reactions, such as oxidation and reduction.
Methylation: Addition of methyl groups to specific positions on the carbon chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar steps as mentioned above but optimized for higher yields and purity. Techniques such as catalytic hydrogenation, selective oxidation, and controlled polymerization are commonly employed .
Analyse Des Réactions Chimiques
Types of Reactions
3,4,7,11-Tetramethyldodeca-2,6,10-trien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated alcohols.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
3,4,7,11-Tetramethyldodeca-2,6,10-trien-1-ol has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,4,7,11-Tetramethyldodeca-2,6,10-trien-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modulate.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
The compound’s effects are mediated through its ability to interact with these targets and influence cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Farnesol: A sesquiterpene alcohol with a similar structure but different functional groups.
Geraniol: Another terpene alcohol with a similar carbon skeleton but different double bond positions.
Nerolidol: A sesquiterpene alcohol with a similar structure but different stereochemistry.
Uniqueness
3,4,7,11-Tetramethyldodeca-2,6,10-trien-1-ol is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C16H28O |
|---|---|
Poids moléculaire |
236.39 g/mol |
Nom IUPAC |
(2E,6E)-3,4,7,11-tetramethyldodeca-2,6,10-trien-1-ol |
InChI |
InChI=1S/C16H28O/c1-13(2)7-6-8-14(3)9-10-15(4)16(5)11-12-17/h7,9,11,15,17H,6,8,10,12H2,1-5H3/b14-9+,16-11+ |
Clé InChI |
STLRNDLGNUYBKN-LQROKNPQSA-N |
SMILES isomérique |
CC(C/C=C(\C)/CCC=C(C)C)/C(=C/CO)/C |
SMILES canonique |
CC(CC=C(C)CCC=C(C)C)C(=CCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-(1h-Pyrrol-1-yl)benzo[d]thiazole-6-carbonyl)-l-alloisoleucine](/img/structure/B15128290.png)
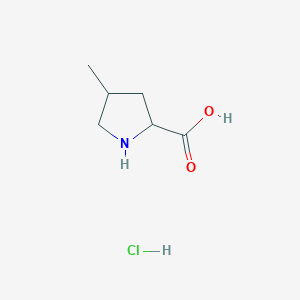
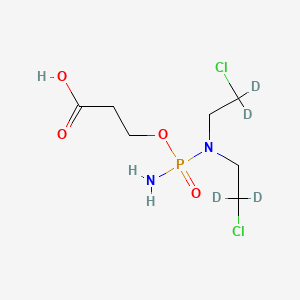



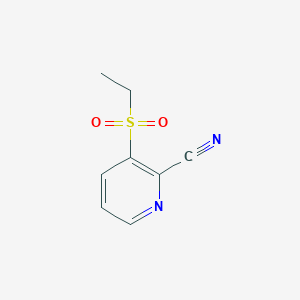


![5-(4-Fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B15128345.png)
![rac-(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B15128348.png)
